1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone
Description
Substituent Orientation and Electronic Effects
- The phenylethanone group adopts a planar conformation due to conjugation between the carbonyl (C=O) and the quinoline π-system, as shown by IR absorption at 1,643 cm⁻¹.
- The pyran ring's methyl groups induce steric hindrance, favoring a trans diaxial arrangement (J = 4.86 Hz for C3-CH2 and C4-CH2 protons).
| Spectroscopic Feature | Observation | Technique |
|---|---|---|
| ¹H NMR (C3-CH2) | δ 0.85 ppm (triplet, J = 4.86 Hz) | Bruker-300 MHz |
| ¹³C NMR (C=O) | δ 195.9 ppm | AMX-400 MHz |
| IR (C=O stretch) | 1,643 cm⁻¹ | KBr disc |
Stereochemical analysis via NOESY experiments reveals no cis coupling between the pyran C3-CH2 and quinoline C8-H, confirming the trans configuration.
Computational Modeling of Three-Dimensional Conformations
Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) provide insights into the compound's lowest-energy conformers and electronic properties:
Key Computational Findings
Torsional Angles :
Frontier Molecular Orbitals :
| Parameter | DFT-Optimized Value | Experimental Value |
|---|---|---|
| C=O bond length | 1.21 Å | 1.22 Å (X-ray) |
| Pyran ring puckering | 0.47 Å (chair distortion) | 0.45 Å (NMR) |
| NICS(1) (quinoline) | -10.2 ppm | -9.8 ppm (¹³C NMR) |
Molecular dynamics simulations (300 K, 100 ns) predict a 93% occupancy for the trans-diaxial conformation, aligning with NMR data. The phenylethanone group's rotation barrier is 8.3 kcal/mol, indicating restricted mobility due to steric clashes with the pyran methyl groups.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-19(11-14-5-2-1-3-6-14)15-8-9-18-17(12-15)13-16-7-4-10-23-20(16)21-18/h1-3,5-6,8-9,12-13H,4,7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUSRWUBSYSWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=C3C=CC(=CC3=C2)C(=O)CC4=CC=CC=C4)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440505 | |
| Record name | 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409345-76-2 | |
| Record name | 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of R214127 involves several steps, starting with the preparation of the core structure, 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenyl-1-ethanoneReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
R214127 undergoes various chemical reactions, including:
Oxidation: R214127 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: R214127 can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (μg/mL) | Reference Compound |
|---|---|---|
| HCT-116 | 1.9 - 7.52 | Doxorubicin |
| MCF-7 | 2.3 - 6.62 | Doxorubicin |
These results suggest that the compound may serve as a promising candidate for cancer treatment by targeting specific cellular pathways associated with tumor growth and proliferation .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies show that derivatives containing the dihydroquinoline framework can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. This activity is attributed to the ability of the compound to donate electrons and neutralize reactive oxygen species (ROS) .
Anti-inflammatory Effects
In vitro assays have revealed that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating potential applications in treating inflammatory disorders .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer activity of various synthesized compounds similar to this compound, researchers found that modifications in the structure significantly influenced their potency against cancer cell lines such as MCF-7 and HCT-116. The study concluded that certain structural features are critical for enhancing anticancer activity .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capacity of compounds derived from the dihydroquinoline structure. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting their potential use in developing therapeutic agents for oxidative stress-related conditions .
Mechanism of Action
R214127 exerts its effects by binding to the mGluR1 receptor and inhibiting its activity. This inhibition is non-competitive, meaning that R214127 binds to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the receptor from undergoing the conformational changes necessary for activation, thereby blocking the downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone (JNJ16259685)
- Structure: Replaces the phenylethanone group with a cis-4-methoxycyclohexylmethanone moiety.
- Activity : A highly selective mGlu1 antagonist with IC50 values of 3.24 nM (rat) and 1.21 nM (human) for glutamate-induced Ca²⁺ mobilization .
- Therapeutic Application : Used in studies of cerebellar function and neurological disorders .
- Key Difference: The cyclohexylmethanone group enhances mGlu1 selectivity over CGRP receptor activity compared to the phenylethanone derivative .
2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinolines
- Structure : Features a dimethyl-substituted pyran ring instead of the unsubstituted dihydropyran.
- Synthesis: Prepared via acid-catalyzed cyclization of 7-hydroxyquinoline derivatives .
Functional Analogues
1-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)-2-phenylethanone
- Structure: Retains the phenylethanone core but lacks the pyrano-quinoline scaffold.
- Activity: Primarily studied as a hydroxyacetophenone derivative with applications in organic synthesis rather than receptor antagonism .
YM-298198
- Structure : A thiazolo[3,2-a]benzimidazole-carboxamide derivative.
- Activity: Non-competitive mGlu1 antagonist (IC50 = 11.5 nM) but less selective than JNJ16259685 .
Key Research Findings
Receptor Selectivity: The phenylethanone derivative shows dual activity at CGRP and mGlu1 receptors, whereas JNJ16259685 is mGlu1-specific due to its cis-methoxycyclohexyl group . The trans-isomer of JNJ16259685 ((3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(trans-4-methoxycyclohexyl)-methanone) exhibits altered receptor interaction, underscoring the role of stereochemistry in potency .
Synthetic Accessibility: 1-(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone is synthesized via cyclization of 7-hydroxyquinoline precursors, while JNJ16259685 requires additional methoxycyclohexyl coupling .
Therapeutic Potential: Both the phenylethanone derivative and JNJ16259685 show promise in migraine and cerebellar ataxia models, but JNJ16259685’s selectivity makes it preferable for mGlu1-focused studies .
Biological Activity
1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone, with the CAS number 409345-76-2, is a compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C20H17NO2
- Molecular Weight : 303.354 g/mol
- Purity : Typically available at 98% purity for research purposes .
Research indicates that this compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR1. It has been shown to enhance glutamate-induced calcium transients in cells expressing mGluR1, suggesting a role in neuromodulation . The binding site for this activity appears distinct from that of known antagonists, highlighting its unique pharmacological profile.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of compounds related to or derived from this compound. In particular:
- Antifungal Activity : Compounds similar to this pyranoquinoline have shown significant activity against various fungal strains, including Candida albicans and Aspergillus niger. For instance, specific derivatives exhibited inhibition percentages exceeding those of standard antifungal agents like ketoconazole .
- Antibacterial Activity : The compound's analogs have been tested against Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated remarkable efficacy against Staphylococcus aureus and Escherichia coli, with zone inhibition values comparable to established antibiotics .
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Studies on related quinoline derivatives indicate that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific case studies have documented the effectiveness of similar compounds in reducing tumor growth in vitro and in vivo settings .
Case Studies
- Study on Antimicrobial Properties :
- Antitumor Efficacy :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone, and how do reaction conditions influence yield?
- Methodology : Multi-component reactions (MCRs) involving aldehydes, amines, and ketones under catalytic conditions are commonly used for pyrano-quinoline scaffolds. For example, a protocol similar to the synthesis of 7-aryl-pyrano[3,4-c]pyrazolo[4,3-f]quinoline derivatives () can be adapted. Key steps include:
- Use of 2-chlorobenzaldehyde as a starting material ( ).
- Catalytic systems (e.g., Lewis acids or organocatalysts) to promote cyclization.
- Solvent selection (e.g., ethanol or acetonitrile) and temperature optimization (e.g., reflux at 80–100°C) to enhance regioselectivity.
- Yields typically range from 65% to 89% for analogous compounds, depending on substituent effects ( ).
- Data Contradictions : Lower yields in some cases may arise from steric hindrance or competing side reactions (e.g., aldol condensation).
Q. How is the compound structurally characterized, and what spectroscopic techniques are prioritized?
- Methodology :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., δH = 2.31 ppm for CH3 groups in pyrano-quinoline derivatives; ).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 330.1606 for similar compounds; ).
- IR : Identify carbonyl stretches (~1670 cm⁻¹) and NH/OH bands (~3187 cm⁻¹; ).
- X-ray crystallography (if crystalline): Resolve dihydro-pyrano-quinoline ring conformation ( ).
Q. What are the key physicochemical properties relevant to solubility and stability in experimental workflows?
- Methodology :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays or THF for catalytic reactions.
- Stability : Monitor degradation under UV light, humidity, or oxidative conditions (e.g., via HPLC).
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points (>300°C for fused-ring systems; ).
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding affinity in biological targets?
- Methodology :
- Docking studies : Model interactions with enzymes (e.g., kinases) using software like AutoDock Vina, focusing on the pyrano-quinoline core’s π-π stacking and hydrogen-bonding potential ().
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient regions for electrophilic substitutions ().
- Data Contradictions : Discrepancies between predicted and experimental binding affinities may arise from solvent effects or protein flexibility.
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguishing pyrano and quinoline protons; ).
- Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH groups).
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 7-hydroxy-3,4-dihydrocarbostyril; ).
Q. How do substituents on the phenyl or pyrano rings modulate biological activity or photophysical properties?
- Methodology :
- SAR studies : Synthesize derivatives with electron-withdrawing (e.g., -F, -CF3) or donating (-OCH3) groups and test activity in assays (e.g., antimicrobial or fluorescence; ).
- Photoluminescence : Measure quantum yields and Stokes shifts to evaluate π-conjugation extension ().
- Data Gaps : Limited studies on the trifluoromethyl-substituted derivatives’ optical properties ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
